molecular formula C22H18N4O3S B3615924 3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole

3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole

Cat. No. B3615924
M. Wt: 418.5 g/mol
InChI Key: AUCQLVCPXMHDRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole in lab experiments is its broad-spectrum antimicrobial activity. This compound has been shown to be effective against a wide range of microorganisms, making it a valuable tool for studying the mechanisms of microbial growth and inhibition. However, one of the limitations of using this compound is its potential toxicity, which may affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for the research and development of 3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole. One area of interest is the development of new synthetic methods that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-(4-methoxyphenyl)-5-[(2-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-29-19-13-11-16(12-14-19)21-23-24-22(25(21)18-8-3-2-4-9-18)30-15-17-7-5-6-10-20(17)26(27)28/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCQLVCPXMHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-5-[(2-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole

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